Ceritinib

Description

This compound is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy. About 4% of patients with NSCLC have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. This compound exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Following treatment with crizotinib (a first-generation ALK inhibitor), most tumours develop drug resistance due to mutations in key "gatekeeper" residues of the enzyme. This occurrence led to development of novel second-generation ALK inhibitors such as this compound to overcome crizotinib resistance. The FDA approved this compound in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Tyrosine Kinase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C9 Inhibitor.

This compound is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). This compound is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.

This compound is an orally available inhibitor of the receptor tyrosine kinase activity of anaplastic lymphoma kinase (ALK) with antineoplastic activity. Upon administration, this compound binds to and inhibits wild-type ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to both the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 3 approved and 10 investigational indications.

an anaplastic lymphoma kinase inhibito

Structure

3D Structure

Propriétés

IUPAC Name |

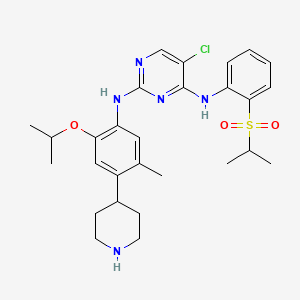

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725373 | |

| Record name | Ceritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032900-25-6 | |

| Record name | Ceritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Ceritinib: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action of Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, signaling pathways, resistance mechanisms, and key experimental data that define this compound's potent anti-neoplastic activity.

Core Mechanism of Action: Potent and Selective ALK Inhibition

This compound is a highly potent, orally bioavailable, ATP-competitive inhibitor of the ALK tyrosine kinase.[1][2] In patients with non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins, most commonly EML4-ALK. This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[3]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This targeted inhibition leads to the induction of cell cycle arrest, primarily at the G1 phase, and apoptosis in ALK-driven tumor cells.[4][5] Preclinical studies have demonstrated that this compound is approximately 20-fold more potent than the first-generation ALK inhibitor, Crizotinib.[6][7]

Downstream Signaling Pathways

The constitutive activity of the EML4-ALK fusion protein activates several key downstream signaling pathways that are crucial for tumor cell growth and survival. This compound effectively suppresses these pathways by inhibiting the initial ALK phosphorylation event. The primary pathways affected include:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

-

MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

Inhibition of ALK by this compound leads to the dephosphorylation and inactivation of key components of these pathways, including AKT, ERK1/2, and STAT3.[4][8][9]

Quantitative Analysis of this compound's Potency

The following tables summarize the in vitro and clinical efficacy of this compound, providing a quantitative comparison with Crizotinib and chemotherapy.

In Vitro Potency of this compound

| Target/Cell Line | Metric | This compound Value | Crizotinib Value | Reference |

| Recombinant ALK | IC50 | ~0.2 nM | ~4 nM | [10] |

| H3122 (EML4-ALK) | GI50 | ~20 nM | ~150 nM | [11] |

| H2228 (EML4-ALK) | GI50 | ~30 nM | ~200 nM | [11] |

| Ba/F3 (NPM-ALK) | IC50 | 26 nM | - | [12] |

| IGF-1R | IC50 | 8 nM | - | [10] |

| InsR | IC50 | 7 nM | - | [10] |

Table 1: In Vitro Potency of this compound against ALK and other kinases. IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values demonstrate the enhanced potency of this compound over Crizotinib.

Clinical Efficacy of this compound (ASCEND Trials)

| Trial | Patient Population | Metric | This compound | Chemotherapy/Crizotinib | Reference |

| ASCEND-1 | ALK-Inhibitor Naïve | ORR | 72% | - | [13] |

| Median PFS | 18.4 months | - | [12] | ||

| ASCEND-1 | Crizotinib-Pretreated | ORR | 56% | - | [13] |

| Median PFS | 6.9 months | - | [12] | ||

| ASCEND-2 | Crizotinib-Pretreated | ORR | 38.6% | - | [14] |

| Median PFS | 5.7 months | - | [14] | ||

| ASCEND-4 | ALK-Inhibitor Naïve | ORR | 73% | 27% (Chemo) | [6] |

| Median PFS | 16.6 months | 8.1 months (Chemo) | [6][15] | ||

| ASCEND-5 | Crizotinib & Chemo-Pretreated | ORR | 39.1% | 6.9% (Chemo) | [16] |

| Median PFS | 5.4 months | 1.6 months (Chemo) | [16] |

Table 2: Summary of Clinical Efficacy from Key this compound Trials. ORR (Overall Response Rate) and PFS (Progression-Free Survival) data highlight this compound's significant clinical benefit in both first-line and previously treated patient populations.

Mechanisms of Resistance to this compound

Despite the profound initial responses, acquired resistance to this compound inevitably emerges. These resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).

ALK-Dependent Resistance

Secondary mutations within the ALK kinase domain are a common mechanism of resistance. These mutations can interfere with this compound binding.

-

Activity Against Crizotinib-Resistant Mutations: this compound maintains potency against several common crizotinib-resistant mutations, including the L1196M "gatekeeper" mutation, G1269A, I1171T, and S1206Y.[7][17]

-

This compound-Resistant Mutations: However, other ALK mutations, such as G1202R and F1174C/L, confer resistance to this compound.[4][17] The G1202R mutation, located in the solvent-exposed region, introduces steric hindrance that impedes the binding of most second-generation ALK inhibitors.[4][18]

ALK-Independent Resistance (Bypass Signaling)

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling to drive proliferation and survival. These "bypass tracks" reactivate downstream effectors like the PI3K/AKT and MAPK pathways. Key bypass mechanisms include:

-

EGFR and HER3 Activation: Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 3 (HER3) can sustain downstream signaling.[19]

-

c-MET Amplification: Amplification of the MET proto-oncogene can lead to its overexpression and activation, driving resistance.[8][19]

-

FGFR3 Overexpression: Increased expression of Fibroblast Growth Factor Receptor 3 has also been identified as a resistance mechanism.[8]

-

IGF-1R Activation: Activation of the Insulin-like Growth Factor 1 Receptor pathway can also contribute to resistance.[20]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro ALK Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant ALK protein.

Protocol:

-

Reaction Setup: A typical kinase assay is performed in a 384-well plate format. The reaction mixture contains recombinant ALK kinase domain, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP, and a peptide substrate.

-

Inhibitor Addition: Serially diluted this compound or control compound (e.g., DMSO) is added to the wells.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal. The luminescence is proportional to kinase activity.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is calculated using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of ALK-positive cancer cell lines.

Protocol:

-

Cell Seeding: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The results are normalized to the vehicle control, and the GI50 (concentration causing 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Immune-compromised mice (e.g., nude or SCID mice) are subcutaneously injected with ALK-positive NSCLC cells (e.g., H2228).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound at a specified dose (e.g., 25-50 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

This compound is a potent, second-generation ALK inhibitor that has demonstrated significant clinical activity in patients with ALK-rearranged NSCLC, including those who have developed resistance to Crizotinib. Its mechanism of action is centered on the direct inhibition of the ALK kinase and its downstream pro-survival signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying molecular mechanisms, including secondary ALK mutations and the activation of bypass signaling pathways, is paving the way for the development of next-generation inhibitors and rational combination therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for ongoing research and development in the field of targeted cancer therapy.

References

- 1. Polypharmacology-based this compound repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-crizotinib management of effective this compound therapy in a patient with ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Randomized, Phase 3 Study of First-Line this compound vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]

- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Spotlight on this compound in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bktimes.net [bktimes.net]

- 14. Multicenter Phase II Study of Whole-Body and Intracranial Activity With this compound in Patients With ALK-Rearranged Non-Small-Cell Lung Cancer Previously Treated With Chemotherapy and Crizotinib: Results From ASCEND-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What can we learn from 3 phase III trials of ASCEND-4: this compound vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]

- 16. Phase 3 study of this compound vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ceritinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor that has significantly impacted the treatment landscape of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the key experiments and data that led to its approval and clinical use.

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from the need to overcome acquired resistance to the first-generation ALK inhibitor, crizotinib. Researchers at Novartis designed and synthesized a series of aminopyrimidine-based compounds with the aim of achieving higher potency against both wild-type and mutated ALK. This effort led to the identification of LDK378, later named this compound, which demonstrated approximately 20-fold greater potency against ALK than crizotinib in enzymatic assays.[1][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[4] In ALK-rearranged NSCLC, a chromosomal translocation results in the fusion of the ALK gene with a partner gene, most commonly EML4, leading to constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. This compound binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4]

The following diagram illustrates the ALK signaling pathway and the inhibitory action of this compound.

Caption: ALK signaling pathway and this compound's mechanism of action.

Preclinical Development

In Vitro Studies

Kinase Inhibition Assays:

-

Objective: To determine the inhibitory potency of this compound against ALK and a panel of other kinases.

-

Methodology: A common method is the Caliper mobility shift assay, which utilizes fluorescently labeled peptides as kinase substrates. The enzymatic reaction is performed in the presence of varying concentrations of the inhibitor. The separation of the phosphorylated and unphosphorylated peptides is achieved by microfluidic capillary electrophoresis, and the extent of inhibition is quantified.[5]

-

Results: this compound demonstrated potent inhibition of ALK with an IC50 value in the low nanomolar range, approximately 20-fold more potent than crizotinib.[3] It also showed activity against other kinases such as IGF-1R and InsR at clinically relevant concentrations.[1]

Cell-Based Assays:

-

Objective: To evaluate the anti-proliferative activity of this compound in ALK-dependent cancer cell lines.

-

Methodology: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured in the presence of increasing concentrations of this compound. Cell viability is typically assessed after 72 hours using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Western Blot Analysis: To confirm the on-target effect of this compound, treated cells are lysed, and the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK) is analyzed by western blotting using phospho-specific antibodies.[3][6]

-

Results: this compound potently inhibited the proliferation of ALK-positive cell lines and suppressed the phosphorylation of ALK and its downstream effectors at lower concentrations than crizotinib.[3][4]

In Vivo Studies

-

Objective: To assess the anti-tumor efficacy of this compound in animal models.

-

Methodology: Human ALK-positive NSCLC cells (e.g., H2228) are subcutaneously implanted into immunocompromised mice. Once tumors are established, mice are treated orally with this compound or a vehicle control. Tumor growth is monitored over time by caliper measurements.[3]

-

Results: this compound induced significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression in xenograft models of ALK-positive NSCLC.[3]

The following diagram illustrates a typical experimental workflow for preclinical evaluation.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical Development

The clinical development of this compound was primarily driven by the ASCEND series of clinical trials.

| Trial | Phase | Patient Population | Key Findings |

| ASCEND-1 | I | ALK+ advanced solid tumors (mostly NSCLC), crizotinib-naïve or pretreated | Established the recommended dose of 750 mg once daily. Demonstrated substantial antitumor activity with an overall response rate (ORR) of 58% in ALK+ NSCLC patients.[1] |

| ASCEND-2 | II | ALK+ NSCLC, previously treated with chemotherapy and crizotinib | Confirmed the efficacy of this compound in a heavily pretreated population, with an ORR of 38.6% and a median progression-free survival (PFS) of 5.7 months.[5][7] |

| ASCEND-3 | II | ALK+ NSCLC, ALK inhibitor-naïve, previously treated with up to 3 lines of chemotherapy | Showed robust efficacy in ALK inhibitor-naïve patients, with an ORR of 63.7% and a median PFS of 16.6 months.[8] |

| ASCEND-4 | III | ALK+ NSCLC, previously untreated | This compound demonstrated superior efficacy compared to platinum-based chemotherapy as a first-line treatment, with a median PFS of 16.6 months versus 8.1 months for chemotherapy. |

| ASCEND-5 | III | ALK+ NSCLC, previously treated with chemotherapy and crizotinib | This compound showed a significant improvement in median PFS compared to chemotherapy (5.4 months vs. 1.6 months). |

| ASCEND-8 | I | ALK+ NSCLC | Investigated different dosing regimens and the effect of food, leading to the approval of a 450 mg dose with food, which showed similar exposure and improved gastrointestinal tolerability compared to the 750 mg fasted dose.[4] |

Experimental Protocols for Key Clinical Trials

ASCEND-1 (NCT01283516): This was a Phase I, open-label, multicenter, dose-escalation study. Patients with advanced ALK-rearranged cancers who had progressed on standard therapy or for whom no effective standard therapy existed were enrolled. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended dose for expansion of this compound. Tumor responses were assessed by the investigator according to RECIST v1.0.

ASCEND-4 (NCT01828099): This was a Phase III, randomized, open-label, multicenter study. Previously untreated patients with advanced ALK-rearranged non-squamous NSCLC were randomized to receive either this compound (750 mg once daily) or platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) for four cycles followed by maintenance pemetrexed. The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.

Mechanisms of Resistance

Despite the efficacy of this compound, acquired resistance can develop. The primary mechanisms of resistance include:

-

On-target resistance: Secondary mutations in the ALK kinase domain that interfere with this compound binding. The most common resistance mutation is G1202R.

-

Bypass signaling: Activation of alternative signaling pathways that bypass the need for ALK signaling, such as amplification of KIT or increased signaling through the EGFR pathway.

The following diagram illustrates the mechanisms of resistance to this compound.

Caption: Mechanisms of acquired resistance to this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of ALK-positive NSCLC. Its discovery and development were driven by a rational drug design approach to overcome resistance to first-generation inhibitors. Robust preclinical and clinical data have established its efficacy and safety in both crizotinib-resistant and treatment-naïve patients. Ongoing research continues to explore its role in combination therapies and strategies to overcome acquired resistance, further solidifying its importance in the management of this molecularly defined subset of lung cancer.

References

- 1. Spotlight on this compound in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ASCEND-8: A Randomized Phase 1 Study of this compound, 450 mg or 600 mg, Taken with a Low-Fat Meal versus 750 mg in Fasted State in Patients with Anaplastic Lymphoma Kinase (ALK)-Rearranged Metastatic Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ALK inhibitor this compound overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of this compound in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Randomized, Phase 3 Study of First-Line this compound vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]

Ceritinib's Target Profile and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (Zykadia™) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of this compound's target profile, its selectivity across the kinome, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the ALK tyrosine kinase receptor.[3][4][5] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with other genes, such as EML4, resulting in a constitutively active fusion protein that drives tumor growth and proliferation.[1][6] this compound binds to the ATP-binding site within the kinase domain of the ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][4][7][8] By blocking these critical pathways, this compound induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]

Target Profile and Potency

This compound demonstrates high potency against the ALK kinase. In vitro enzymatic assays have shown that this compound is approximately 20-fold more potent against ALK than the first-generation inhibitor, crizotinib.[9] Its inhibitory activity extends to various ALK fusion proteins, including EML4-ALK and NPM-ALK.[1][7]

Quantitative Inhibition Data

The following tables summarize the inhibitory potency of this compound against its primary target, ALK, as well as other kinases, as measured by the half-maximal inhibitory concentration (IC50) and the concentration required for 50% growth inhibition (GI50).

| Target | Assay Type | IC50 (nM) | Reference |

| ALK | Cell-free enzymatic | 0.2 | [10][11] |

| IGF-1R | Cell-free enzymatic | 8 | [10][11][12] |

| InsR | Cell-free enzymatic | 7 | [10][11][12] |

| STK22D | Cell-free enzymatic | 23 | [10][11][12] |

| FLT3 | Cell-free enzymatic | 60 | [10][11] |

| ROS1 | - | - | [13] |

| Cell Line | Oncogenic Driver | Assay Type | GI50 (nM) | Reference |

| H3122 | EML4-ALK | Cell Survival | - | [9] |

| H2228 | EML4-ALK | Cell Survival | - | [9] |

| Karpas 299 | NPM-ALK | Cell Proliferation | 22.8 | [11] |

| Ba/F3-NPM-ALK | NPM-ALK | Cell Proliferation | 26.0 | [11] |

| Ba/F3-Tel-InsR | Tel-InsR | Cell Proliferation | 319.5 | [11] |

| Ba/F3-WT | Wild Type | Cell Proliferation | 2477 | [11] |

Note: Specific GI50 values for H3122 and H2228 were not explicitly provided in the search results, but this compound was shown to be more potent than crizotinib in these cell lines.[9]

Kinase Selectivity

While highly potent against ALK, this compound also exhibits activity against other kinases, a characteristic known as polypharmacology.[14][15] Its off-target profile includes the Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (InsR), and ROS1.[3][13][16] However, the selectivity for ALK is significant. In a panel of 46 kinases, this compound demonstrated strong inhibition primarily against ALK, with a minimum of 70-fold selectivity over other kinases.[] In a cellular proliferation assay against 16 different kinases, no significant inhibition below 100 nmol/L was observed for targets other than ALK.[9]

More recent studies using chemical proteomics have identified additional off-targets, including FAK1, RSK1/2, ERK1/2, CAMKK2, and FER, which may contribute to its efficacy in ALK-negative cell lines.[14] This broader target profile could also play a role in some of the observed adverse effects.[18]

Downstream Signaling Pathways

The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. This compound's inhibition of ALK phosphorylation effectively shuts down these pathways. The primary signaling cascades affected include:

-

RAS-MEK-ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[19][20][21][22][23]

-

PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and metabolism.[19][20][21][22][23]

-

JAK-STAT Pathway: Plays a key role in cell growth and survival.[19][20][21][23]

-

PLCγ Pathway: Involved in cell signaling and transformation.[19][21]

The following diagram illustrates the central role of ALK in activating these key downstream pathways.

Caption: ALK Signaling Pathway

Experimental Protocols

The characterization of this compound's target profile and selectivity relies on a variety of well-established experimental methodologies. Below are detailed protocols for key assays cited in the research.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

-

Recombinant human kinases (e.g., ALK, IGF-1R, InsR)

-

Kinase-specific peptide substrate

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

This compound (or other test compounds) at various concentrations

-

Assay buffer

-

Kinase detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays)

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase, the peptide substrate, and the assay buffer.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., measuring radioactivity, fluorescence, or luminescence).

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Survival Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the GI50 value of this compound in ALK-positive and other cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H3122, H2228, Karpas 299)

-

Cell culture medium and supplements

-

This compound (or other test compounds) at various concentrations

-

Multi-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

-

Determine the GI50 value from the resulting dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a direct measure of target engagement and downstream pathway inhibition.

Objective: To assess the effect of this compound on the phosphorylation of ALK and downstream signaling proteins (e.g., AKT, ERK, STAT3).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ALK, AKT, ERK, STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6 hours).

-

Lyse the cells to extract the total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ALK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.

The following diagram illustrates the general workflow for these key experimental procedures.

Caption: Experimental Workflow

Overcoming Resistance

This compound has demonstrated significant activity in patients who have developed resistance to crizotinib.[3][6][9][24][25] This is partly due to its ability to inhibit ALK harboring common resistance mutations, such as L1196M and G1269A.[9][25] However, resistance to this compound can also emerge, for instance, through the acquisition of other ALK mutations like G1202R and F1174C, or through the activation of bypass signaling pathways involving EGFR, HER3, or cMET.[9][26][27][28]

Conclusion

This compound is a highly potent and selective ALK inhibitor with a well-defined target profile. Its primary mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent tumor cell death. While it exhibits some off-target activity, its selectivity for ALK is a key determinant of its therapeutic efficacy in ALK-positive NSCLC. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of targeted kinase inhibitors, enabling a deeper understanding of their mechanisms and the development of strategies to overcome resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 6. Profile of this compound in the treatment of ALK+ metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Profile of this compound in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | ALK Inhibitors: R&D Systems [rndsystems.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A phase I study of the anaplastic lymphoma kinase inhibitor this compound in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polypharmacology-based this compound repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound in ALK-Positive Metastatic Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 18. ijasrm.com [ijasrm.com]

- 19. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. cdn.amegroups.cn [cdn.amegroups.cn]

- 25. Spotlight on this compound in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and this compound in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

Ceritinib Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this targeted therapeutic agent. This document summarizes key pharmacokinetic parameters across various preclinical species, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

This compound is a second-generation, orally bioavailable ALK inhibitor that has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for the design of non-clinical toxicity studies, the prediction of human pharmacokinetics, and the optimization of dosing strategies. In addition to its potent ALK inhibition, this compound also targets the insulin-like growth factor 1 receptor (IGF-1R), another important pathway in cancer cell proliferation and survival.[2]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and monkeys. The following tables summarize the key pharmacokinetic parameters observed in these models.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |

| Rat | 25 | 1595 | 5.9 | 28846 | - | 48.3 | [3][4] |

| Monkey | - | - | - | - | - | - | [3] |

Note: Data for monkeys and more detailed parameters for mice were not available in a consolidated format in the searched literature.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | CL (L/hr/kg) | Vdss (L/kg) | Half-life (t½) (hr) | Reference |

| Rat | - | - | 6.5 - 20 | - | [3] |

| Monkey | - | - | 6.5 - 20 | - | [3] |

Absorption

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 5.9 hours in rats.[4] The oral bioavailability of this compound in rats has been reported to be 48.3%.[3] It is important to note that food can significantly impact the absorption of this compound, a factor that should be considered in the design of preclinical studies.

Distribution

This compound exhibits extensive tissue distribution, with a high volume of distribution at steady state (Vdss) ranging from 6.5 to 20 L/kg in both rats and monkeys.[3]

Tissue Distribution

In rats, following a single oral dose of radiolabelled this compound, the highest concentrations of the drug were found in the gastrointestinal tract, liver, and lungs.[3] High concentrations were also observed in the pancreas, which is consistent with pancreatic effects observed in some preclinical and clinical studies.[3]

Brain Penetration

This compound is capable of crossing the blood-brain barrier. In rats, the brain-to-blood exposure ratio, as measured by the area under the curve (AUC), is approximately 15%.[3] However, the brain accumulation of this compound is actively limited by the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). In knockout mouse models, the absence of these transporters leads to a significant increase in this compound concentrations in the brain.

Metabolism

The primary route of metabolism for this compound is hepatic. In vitro studies using human liver microsomes have shown that cytochrome P450 3A (CYP3A) is the major enzyme responsible for its metabolic clearance.[5] Following a single oral dose in preclinical species, the parent compound is the major component found in plasma and feces.[3]

Excretion

This compound and its metabolites are primarily eliminated through the feces.[3] This indicates that biliary excretion is a major route of elimination.

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell growth and survival.

ALK Signaling Pathway

This compound is a potent inhibitor of the ALK receptor tyrosine kinase. In ALK-rearranged cancers, a fusion protein leads to constitutive activation of ALK and downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation and survival. This compound blocks the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[6][7][8]

Caption: this compound Inhibition of the ALK Signaling Pathway.

IGF-1R Signaling Pathway

This compound also inhibits the IGF-1R signaling pathway. Activation of IGF-1R by its ligands (IGF-1 and IGF-2) triggers the PI3K-AKT and RAS-MAPK pathways, which are also crucial for cell growth and survival. By inhibiting IGF-1R, this compound provides an additional mechanism for its anti-cancer activity.[1][9][10]

Caption: this compound Inhibition of the IGF-1R Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a preclinical model (e.g., rat or mouse) following oral or intravenous administration.

Workflow:

Caption: General Workflow for an In Vivo Pharmacokinetic Study.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) for oral suspension)[11]

-

Preclinical model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Dosing apparatus (e.g., oral gavage needles, syringes)

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dose Preparation: Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

-

Animal Dosing: Administer a single dose of this compound to the animals via the intended route (oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Processing: Extract this compound from the plasma samples, typically using protein precipitation with a solvent like acetonitrile or methanol.[11]

-

Bioanalysis: Quantify the concentration of this compound in the processed samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and enzymes involved in the metabolism of this compound.

Materials:

-

This compound

-

Liver microsomes (from human, rat, or other preclinical species)

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate buffer)

-

Specific CYP inhibitors (for reaction phenotyping)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate this compound with liver microsomes in the presence of an NADPH regenerating system to initiate metabolic reactions. Control incubations without the NADPH system are also performed.[12]

-

Time Course: Collect samples at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, conduct incubations in the presence of selective CYP inhibitors.[13]

-

Metabolite Identification: Analyze the incubation samples using LC-MS/MS to identify and characterize the metabolites formed.

-

Enzyme Kinetics: Determine the Michaelis-Menten kinetics (Km and Vmax) for the major metabolic pathways by incubating varying concentrations of this compound with the microsomes.[13]

Transporter Substrate Assays (P-gp and BCRP)

Objective: To determine if this compound is a substrate of efflux transporters like P-gp and BCRP.

Materials:

-

Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) and parental control cells.

-

Transwell inserts

-

This compound

-

Specific inhibitors of the transporters (e.g., verapamil for P-gp, Ko143 for BCRP)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the transporter-overexpressing and parental cell lines on Transwell inserts to form a polarized monolayer.

-

Transport Assay: Add this compound to either the apical or basolateral chamber of the Transwell insert.

-

Sampling: At various time points, collect samples from the opposite chamber to measure the amount of this compound that has been transported across the cell monolayer.

-

Inhibition Assay: Repeat the transport assay in the presence of a specific inhibitor of the transporter to confirm that the observed efflux is mediated by that transporter.

-

Analysis: Quantify this compound concentrations in the collected samples using LC-MS/MS and calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2, which is reduced in the presence of the inhibitor, indicates that this compound is a substrate of the transporter.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by moderate oral bioavailability, extensive tissue distribution including penetration into the brain (which is limited by efflux transporters), and primary elimination through hepatic metabolism and subsequent fecal excretion. Understanding these ADME properties in various animal models is fundamental for the continued development and optimal clinical use of this important targeted therapy. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic characteristics of this compound and other novel kinase inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Effect of this compound on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug–drug interaction study in patients with ALK + advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Ceritinib: A Technical Guide to Pharmacodynamics and Dose-Response Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ceritinib (Zykadia®) is a second-generation, oral, ATP-competitive tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).[1][2][3] Developed to overcome resistance to the first-generation ALK inhibitor crizotinib, this compound has demonstrated significant clinical efficacy in patients with ALK-rearranged metastatic non-small cell lung cancer (NSCLC).[1][4] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling, and a comprehensive summary of preclinical and clinical dose-response studies. It is intended to serve as a resource for professionals engaged in oncology research and drug development.

Pharmacodynamics of this compound

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its therapeutic effect by directly targeting the ALK receptor tyrosine kinase.[5] In NSCLC, a chromosomal rearrangement often results in the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[1][2] This EML4-ALK fusion protein leads to constitutive kinase activity, driving oncogenesis through the activation of multiple downstream signaling pathways crucial for cell proliferation and survival.[1][6]

This compound competitively binds to the ATP-binding site within the kinase domain of ALK, inhibiting its autophosphorylation.[5][6] This action blocks the aberrant signaling cascade. The primary downstream pathways inhibited by this compound include:

-

PI3K-AKT-mTOR Pathway: Inhibition of this pathway curtails cell growth, proliferation, and survival.[7][8]

-

MEK-ERK Pathway: Blockade of this pathway interferes with cell division and proliferation.[7][8]

-

STAT3 Pathway: Suppression of STAT3 phosphorylation reduces its activity as a transcription factor, which is critical for cell survival and proliferation.[1][9]

The comprehensive inhibition of these key oncogenic signaling routes leads to cell cycle arrest, primarily at the G1 phase, and the induction of programmed cell death (apoptosis) in ALK-dependent cancer cells.[5]

Kinase Selectivity Profile

This compound is a highly potent ALK inhibitor, with in vitro enzymatic assays showing an IC50 of 0.2 nM.[10] It is approximately 20-fold more potent against ALK than crizotinib.[7][8] While highly selective for ALK, this compound also demonstrates inhibitory activity against other kinases at clinically relevant concentrations, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (InsR), and ROS1.[2][3][10] This broader profile may contribute to both its efficacy and its side-effect profile. Conversely, it shows minimal activity against cell lines driven by other oncogenes like EGFR, HER2, or KRAS, highlighting its specificity for ALK-driven cancers.[6]

Dose-Response Relationships

The dose-response characteristics of this compound have been extensively evaluated in preclinical models and clinical trials, establishing its potent antitumor activity across a range of concentrations and doses.

Preclinical In Vitro Dose-Response

This compound has demonstrated potent, dose-dependent inhibition of cell proliferation in numerous ALK-positive cancer cell lines, including those that have developed resistance to crizotinib.

Table 1: In Vitro Activity of this compound in Enzymatic and Cell-Based Assays

| Assay Type | Target/Cell Line | Description | This compound IC50/GI50 (nM) | Crizotinib IC50/GI50 (nM) | Reference |

|---|---|---|---|---|---|

| Enzymatic Assay | ALK Kinase | Cell-free kinase activity | 0.2 | ~4.0 | [7][10] |

| IGF-1R | Cell-free kinase activity | 8 | N/A | [10][11] | |

| InsR | Cell-free kinase activity | 7 | N/A | [10][11] | |

| Cell Proliferation | H3122 | EML4-ALK (Crizotinib-Naïve) | 21 | 159 | [7][8] |

| H2228 | EML4-ALK (Crizotinib-Naïve) | 33 | 216 | [7][8] | |

| Karpas-299 | NPM-ALK | 22.8 | N/A | [10] | |

| H3122 CR1 | EML4-ALK (L1196M Resistance Mutation) | 46 | 1675 | [7][8] |

| | MGH045 | EML4-ALK (G1269A Resistance Mutation) | 68 | 897 |[7] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Preclinical In Vivo Dose-Response

In vivo studies using xenograft models have confirmed the dose-dependent antitumor activity of this compound. Oral administration of this compound leads to significant and sustained tumor regression in ALK-positive NSCLC models.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Treatment Dose (Oral, Daily) | Outcome | Reference |

|---|---|---|---|

| H2228 (Crizotinib-Naïve) | 25 mg/kg | Significant tumor regression | [7][8] |

| 50 mg/kg | More pronounced tumor regression | [7][8] | |

| MGH045 (Crizotinib-Resistant) | 25 mg/kg | Superior tumor growth control compared to Crizotinib (100 mg/kg) | [7] |

| Ba/F3 (EML4-ALK-WT) | Not Specified | 84.9% relative tumor growth inhibition (monotherapy) | [12][13] |

| Not Specified | 91.9% relative tumor growth inhibition (in combination with PD-L1 inhibitor) | [12][13] |

| A375P | 20 mg/kg & 50 mg/kg | Marked, dose-dependent tumor regression |[14] |

Clinical Dose, Efficacy, and Safety

Phase I dose-escalation studies established the maximum tolerated dose (MTD) of this compound at 750 mg once daily on an empty stomach.[2][6] This dose was carried forward into pivotal trials. However, subsequent studies demonstrated that a lower dose taken with food offers a better tolerability profile with comparable efficacy.

Table 3: Summary of Key Clinical Trial Data for this compound

| Study | Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

|---|---|---|---|---|---|

| ASCEND-1 (Phase I) | ALK+ NSCLC (Crizotinib-Pretreated) | ≥400 mg/day | 56% | 7.0 | [2][15] |

| ALK+ NSCLC (Crizotinib-Naïve) | ≥400 mg/day | 58% | 10.4 | [2] | |

| ASCEND-4 (Phase III) | ALK+ NSCLC (Treatment-Naïve) | 750 mg fasted | 73% | 16.6 | [16] |

| ASCEND-8 (Phase I) | ALK+ NSCLC (Treatment-Naïve) | 450 mg with food | 78.1% | Not Reached (at interim analysis) | [17] |

| 600 mg with food | 75.0% | Not Reached (at interim analysis) |

| | | 750 mg fasted | 70.0% | 10.9 | |

The ASCEND-8 dose-optimization study was critical in demonstrating that this compound at 450 mg with a low-fat meal reduced the incidence and severity of gastrointestinal adverse events (diarrhea, nausea, vomiting) compared to the 750 mg fasted dose, without compromising systemic exposure or efficacy.[16] This has led to the 450 mg fed dose becoming a recommended option for patients.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacodynamic and dose-response studies.

In Vitro ALK Kinase Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the ALK kinase.

Methodology:

-

Reagents: Recombinant human ALK kinase domain, biotinylated peptide substrate, ATP, and a detection antibody (e.g., anti-phosphotyrosine).

-

Procedure:

-

Add recombinant ALK enzyme to wells of a microtiter plate.

-

Introduce serial dilutions of this compound (or control compound) and incubate briefly to allow for binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using an appropriate method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Calculate the IC50 value using a nonlinear regression model (four-parameter logistic fit).

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]

Methodology:

-

Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.[8] Include a vehicle control (e.g., DMSO).

-

Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

-

Signal Detection: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate GI50 values by plotting the percentage of growth inhibition against drug concentration.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-AKT, p-ERK) following drug treatment.

Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 6 hours).[7][8]

-

Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ALK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with antibodies for total protein (e.g., total ALK, total AKT) and a loading control (e.g., GAPDH) to confirm equal protein loading and assess the specific inhibition of phosphorylation.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).[7][8]

-

Tumor Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H2228) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[11]

-

Drug Administration: Administer this compound orally via gavage at predetermined doses (e.g., 25 mg/kg, 50 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle.[8]

-

Monitoring:

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Study Endpoint: Continue treatment for a defined period (e.g., 14 days) or until tumors in the control group reach a predetermined maximum size.[8]

-

Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate metrics such as tumor growth inhibition (TGI) to quantify efficacy.

Conclusion

This compound is a potent, second-generation ALK inhibitor with a well-defined pharmacodynamic profile. Its primary mechanism of action involves the direct inhibition of ALK autophosphorylation, leading to the blockade of critical downstream signaling pathways and resulting in potent, dose-dependent antitumor activity. Preclinical and clinical dose-response studies have established its efficacy in both crizotinib-naïve and crizotinib-resistant settings. Furthermore, dose-optimization studies have identified a regimen (450 mg with food) that maintains efficacy while improving the gastrointestinal tolerability, thereby enhancing its clinical utility. This comprehensive understanding of its pharmacodynamics and dose-response relationship is fundamental for its continued development and optimal use in the treatment of ALK-positive NSCLC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A primer for pharmacists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Profile of this compound in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The ALK inhibitor this compound overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 12. In vitro and in vivo synergistic efficacy of this compound combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo synergistic efficacy of this compound combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Approval After Phase I: this compound Runs the Three-Minute Mile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. targetedonc.com [targetedonc.com]

Ceritinib: A Deep Dive into its Synthesis and Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (marketed as Zykadia®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its complex molecular structure necessitates a sophisticated and well-optimized synthetic and manufacturing process to ensure high purity and yield of the active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core aspects of this compound's synthesis, manufacturing process, and its mechanism of action.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been approached through various synthetic routes since its inception. The core structure of this compound, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, is typically assembled through the coupling of key intermediates. One of the most cited and industrially relevant approaches involves the convergent synthesis strategy, which is outlined below.

Key Intermediates and Overall Synthetic Strategy

The synthesis can be conceptually divided into the preparation of two key fragments:

-

The aniline fragment: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.

-

The pyrimidine fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

These two intermediates are then coupled, followed by the deprotection of the piperidine nitrogen to yield the final this compound molecule.

A generalized workflow for a common synthetic route is depicted below:

Detailed Experimental Protocols

Below are representative, detailed methodologies for the synthesis of key intermediates and the final coupling and deprotection steps. These protocols are based on procedures described in the scientific literature, including patents and medicinal chemistry journals.

Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

This key aniline intermediate is a crucial building block in the synthesis of this compound.[1] Its multi-step synthesis involves several transformations.

Experimental Workflow:

Protocol:

-

Nitration: 4-bromo-2-chloro-1-methylbenzene is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C) to introduce a nitro group, yielding 4-bromo-2-chloro-5-nitro-1-methylbenzene.

-

Isopropylation: The resulting nitro compound is reacted with isopropyl alcohol in the presence of a strong base, such as sodium hydride, to displace the chloro group and form 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene.

-

Suzuki Coupling: The bromo-intermediate undergoes a Suzuki coupling reaction with a suitable boronic acid or ester derivative of N-Boc-4-piperidone. This step is catalyzed by a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) in a suitable solvent mixture like dioxane and water.

-

Reduction: The nitro group and the double bond in the piperidine ring of the coupled product are simultaneously reduced using catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) to afford the final aniline intermediate.

Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

The pyrimidine fragment provides the core heterocyclic structure of this compound.

Protocol:

-

Thiolation and Oxidation: 2-aminobenzenethiol is reacted with 2-bromopropane to yield 2-(isopropylthio)aniline. This intermediate is then oxidized, for example, using meta-chloroperoxybenzoic acid (m-CPBA), to form 2-(isopropylsulfonyl)aniline.

-

Pyrimidination: The 2-(isopropylsulfonyl)aniline is then condensed with 2,4,5-trichloropyrimidine in the presence of a base (e.g., sodium hydride or diisopropylethylamine) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to yield the desired pyrimidine intermediate.

Final Assembly: Buchwald-Hartwig Coupling and Deprotection

The final steps involve the coupling of the two key intermediates and the removal of the protecting group.

Protocol:

-

Buchwald-Hartwig Coupling: The aniline intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, is coupled with the pyrimidine intermediate, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is typically carried out using a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., cesium carbonate) in a solvent such as dioxane.

-

Boc Deprotection: The resulting Boc-protected this compound is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM) to remove the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding this compound.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps as reported in various literature sources. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Product | Typical Yield (%) |

| Nitration | 4-bromo-2-chloro-1-methylbenzene | 4-bromo-2-chloro-5-nitro-1-methylbenzene | 85-95 |

| Isopropylation | 4-bromo-2-chloro-5-nitro-1-methylbenzene | 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene | 70-85 |

| Suzuki Coupling | 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene | tert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | 60-75 |

| Reduction | tert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-... | tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate | 80-90 |

| Oxidation | 2-(isopropylthio)aniline | 2-(isopropylsulfonyl)aniline | 90-98 |

| Pyrimidination | 2-(isopropylsulfonyl)aniline | 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | 75-85 |

Table 2: Final Assembly of this compound

| Step | Reactants | Product | Typical Yield (%) |

| Buchwald-Hartwig Coupling | tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate and 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | Boc-protected this compound | 70-85 |

| Boc Deprotection | Boc-protected this compound | This compound | 90-98 |